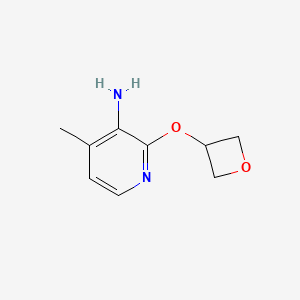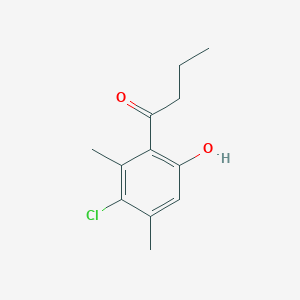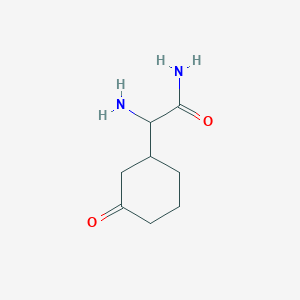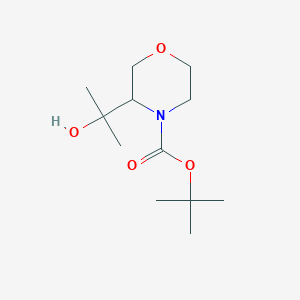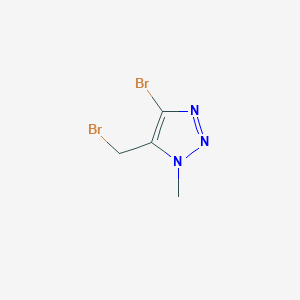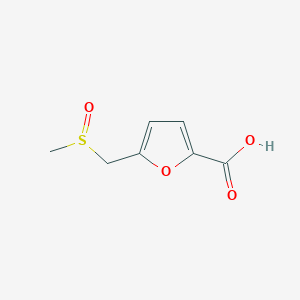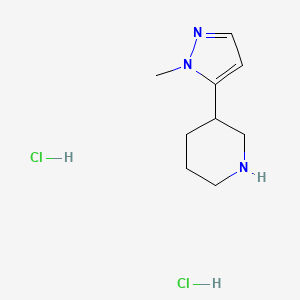
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a pyrazole ring with a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality for pharmaceutical applications .
化学反応の分析
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
科学的研究の応用
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological pathways. The pyrazole ring is known to interact with active sites of enzymes, while the piperidine moiety enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and drug development .
特性
分子式 |
C9H17Cl2N3 |
|---|---|
分子量 |
238.15 g/mol |
IUPAC名 |
3-(2-methylpyrazol-3-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9(4-6-11-12)8-3-2-5-10-7-8;;/h4,6,8,10H,2-3,5,7H2,1H3;2*1H |
InChIキー |
ROFQMAOTPKEUMQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C2CCCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


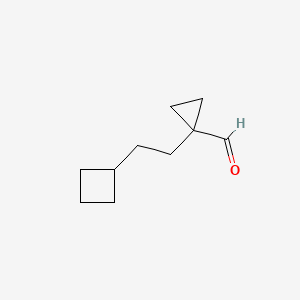
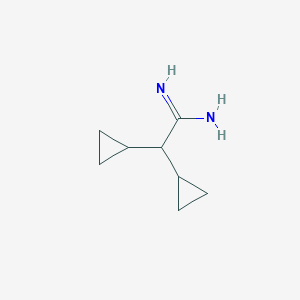
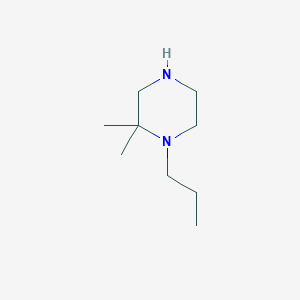
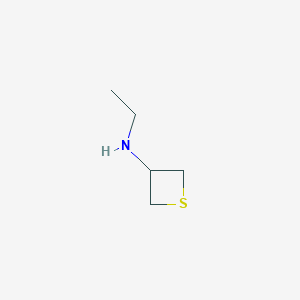
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene](/img/structure/B13320672.png)


